molecular formula C25H27N3O4 B6514144 N~7~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE CAS No. 892274-38-3

N~7~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE

Cat. No.: B6514144
CAS No.: 892274-38-3
M. Wt: 433.5 g/mol
InChI Key: QCIDQBRKEACDSB-UHFFFAOYSA-N
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Description

N~7~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE involves multiple steps. One common method involves the reaction of 2-(1-cyclohexenyl)ethylamine with 4-methoxybenzyl chloride under basic conditions to form an intermediate. This intermediate is then reacted with a quinazoline derivative to form the final product. The reaction conditions typically involve the use of organic solvents such as chloroform or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N~7~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Scientific Research Applications

N~7~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.

    Industry: Used in the production of optoelectronic materials and other advanced materials .

Mechanism of Action

The mechanism of action of N7-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclohexenyl)ethylamine
  • 4-Hydroxy-2-quinolones
  • Quinazoline derivatives

Uniqueness

Compared to similar compounds, it may offer distinct advantages in terms of biological activity, stability, and ease of synthesis .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-32-20-10-7-18(8-11-20)16-28-24(30)21-12-9-19(15-22(21)27-25(28)31)23(29)26-14-13-17-5-3-2-4-6-17/h5,7-12,15H,2-4,6,13-14,16H2,1H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIDQBRKEACDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CCCCC4)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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